molecular formula C8H10N2O2 B1455499 Methyl 6-amino-2-methylnicotinate CAS No. 872355-52-7

Methyl 6-amino-2-methylnicotinate

Cat. No.: B1455499
CAS No.: 872355-52-7
M. Wt: 166.18 g/mol
InChI Key: FTEVWMZAZULDPG-UHFFFAOYSA-N
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Description

Methyl 6-amino-2-methylnicotinate: is an organic compound with the molecular formula C8H10N2O2. It is a derivative of nicotinic acid and is characterized by the presence of an amino group at the 6-position and a methyl group at the 2-position of the nicotinic acid ring. This compound is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Methyl 6-amino-2-methylnicotinate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with nicotinamide adenine dinucleotide (NAD+)-dependent enzymes, influencing their activity. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the cellular context. For instance, this compound has been shown to affect the activity of sirtuins, a family of NAD±dependent deacetylases, which play a crucial role in cellular metabolism and aging .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling pathways such as the AMP-activated protein kinase (AMPK) pathway and the mechanistic target of rapamycin (mTOR) pathway. These pathways are critical for regulating cellular energy homeostasis and growth. Additionally, this compound has been found to impact gene expression by altering the acetylation status of histones, thereby influencing chromatin structure and gene transcription .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. At the molecular level, this compound can bind to specific enzymes and proteins, leading to changes in their activity. For example, this compound has been shown to inhibit the activity of poly (ADP-ribose) polymerases (PARPs), enzymes involved in DNA repair and cellular stress responses. This inhibition can result in increased cellular sensitivity to DNA damage and altered cell survival. Additionally, this compound can activate sirtuins, leading to deacetylation of target proteins and subsequent changes in cellular metabolism and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the specific experimental conditions. For instance, prolonged exposure to this compound has been associated with changes in cellular metabolism, including alterations in mitochondrial function and energy production .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low to moderate doses, this compound has been found to exert beneficial effects on cellular metabolism and stress responses. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects are often dose-dependent and can be influenced by factors such as the duration of exposure and the specific animal model used .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to nicotinamide metabolism. This compound can be metabolized to form nicotinamide and other related metabolites, which can then participate in various biochemical reactions. Enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT) play key roles in the metabolism of this compound, influencing its conversion to active metabolites and its overall impact on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins, facilitating its uptake and localization within cells. For example, this compound can be transported into cells via nicotinamide transporters, which are responsible for the cellular uptake of nicotinamide and related compounds. Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound has been found to localize to various cellular compartments, including the nucleus, mitochondria, and cytoplasm. The localization of this compound is often influenced by specific targeting signals and post-translational modifications, which direct it to particular organelles. For instance, the presence of mitochondrial targeting sequences can facilitate the localization of this compound to the mitochondria, where it can influence mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-2-methylnicotinate typically involves the esterification of 6-amino-2-methylnicotinic acid with methanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality. The final product is typically obtained through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-amino-2-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Nitro or hydroxyl derivatives.

    Reduction: Hydroxylamine derivatives.

    Substitution: Various substituted nicotinates.

Scientific Research Applications

Methyl 6-amino-2-methylnicotinate is utilized in several scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research on its potential therapeutic effects, such as anti-inflammatory and antimicrobial properties, is ongoing.

    Industry: It is used in the development of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

    Methyl nicotinate: Lacks the amino group at the 6-position.

    6-Amino-2-methylnicotinic acid: Lacks the ester group at the 3-position.

    2-Methyl-3-pyridinecarboxylic acid: Lacks the amino group at the 6-position.

Uniqueness: Methyl 6-amino-2-methylnicotinate is unique due to the presence of both the amino group at the 6-position and the methyl group at the 2-position, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

IUPAC Name

methyl 6-amino-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-6(8(11)12-2)3-4-7(9)10-5/h3-4H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEVWMZAZULDPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716956
Record name Methyl 6-amino-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872355-52-7
Record name Methyl 6-amino-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Amino-2-methylnicotinic acid (1.00 g) was suspended in methanol (15 mL), concentrated sulfuric acid (0.5 mL) was added, and the mixture was stirred with heating under reflux for 18 hr. The reaction mixture was cooled, aqueous sodium hydroxide solution was added, and the mixture was extracted with chloroform. The organic layer was washed with saturated brine, and the solvent was evaporated to give the title compound (0.82 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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